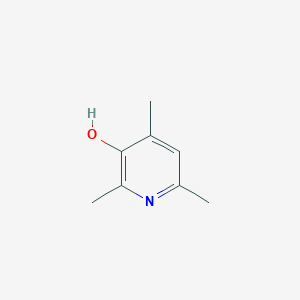

2,4,6-Trimethyl-3-hydroxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFAODRANMDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276412 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-65-5 | |

| Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,4,6-Trimethyl-3-hydroxypyridine

This guide provides a comprehensive technical overview of 2,4,6-trimethyl-3-hydroxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The content herein delves into its synthesis, physicochemical properties, and potential applications, with a focus on providing practical, field-proven insights.

Introduction

2,4,6-Trimethyl-3-hydroxypyridine, with the chemical formula C₈H₁₁NO, is a heterocyclic aromatic compound.[1] Its structure, featuring a pyridine core with three methyl groups and a hydroxyl group, makes it a valuable scaffold in medicinal chemistry and organic synthesis. The pyridine motif is a cornerstone in the development of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall electronic properties.[2][3] Understanding the synthesis and properties of substituted pyridines like 2,4,6-trimethyl-3-hydroxypyridine is crucial for the rational design of novel bioactive molecules.

Synthesis of 2,4,6-Trimethyl-3-hydroxypyridine: A Practical Approach via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a robust and versatile method for the preparation of substituted pyridines.[4][5][6] This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[4][7] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[5][8]

For the synthesis of 2,4,6-trimethyl-3-hydroxypyridine, a strategic selection of starting materials is paramount. A plausible and efficient pathway involves the reaction of a β-aminocrotonate (an enamine derived from a β-ketoester and ammonia) with an appropriate dicarbonyl compound.

Reaction Scheme:

The overall transformation can be envisioned as follows:

Caption: Proposed Hantzsch synthesis workflow for 2,4,6-trimethyl-3-hydroxypyridine.

Causality Behind Experimental Choices:

-

Reactants: The choice of a β-aminocrotonate and acetylacetone is strategic. The β-aminocrotonate serves as both the nitrogen source and a two-carbon unit, while acetylacetone provides the remaining carbon framework for the pyridine ring.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps.[4] Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Oxidation: The intermediate 1,4-dihydropyridine is a stable, isolable compound. A subsequent oxidation step is required to achieve the aromatic pyridine ring.[5][8] Common oxidizing agents for this transformation include nitric acid or chromium trioxide. The driving force for this step is the formation of the highly stable aromatic pyridine ring.

Detailed Experimental Protocol:

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of ethyl acetoacetate and an excess of aqueous ammonia. Stir the mixture at room temperature to form the β-aminocrotonate in situ.

-

To this mixture, add one equivalent of acetylacetone.

-

Add ethanol as a solvent to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine intermediate may precipitate out of the solution and can be collected by filtration.

Step 2: Oxidation to 2,4,6-Trimethyl-3-hydroxypyridine

-

Dissolve the crude 1,4-dihydropyridine intermediate in glacial acetic acid in a fume hood.

-

Slowly add a solution of a suitable oxidizing agent (e.g., nitric acid) dropwise while keeping the reaction mixture cool in an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the oxidation is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude 2,4,6-trimethyl-3-hydroxypyridine by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2,4,6-trimethyl-3-hydroxypyridine is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 1123-65-5 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |

| pKa | Estimated to be around 5-6 and 9-10 (for the pyridinium and hydroxyl protons, respectively) | Inferred from related compounds |

| LogP | Estimated to be in the range of 1.5-2.0 | Inferred from related compounds |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the three methyl groups, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts of the ring carbons being characteristic of a substituted pyridine.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the loss of methyl groups and other characteristic fragments.

Applications in Drug Development and Research

While specific biological activities of 2,4,6-trimethyl-3-hydroxypyridine are not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery and development.

-

Scaffold for Bioactive Molecules: The substituted 3-hydroxypyridine core is a versatile starting point for the synthesis of more complex molecules with potential therapeutic activities. The hydroxyl group can be readily functionalized to introduce various pharmacophores.

-

Potential Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[9][10] Further investigation into the biological properties of 2,4,6-trimethyl-3-hydroxypyridine and its derivatives is warranted.

-

Antioxidant Properties: The presence of a hydroxyl group on the pyridine ring suggests potential antioxidant activity, similar to other hydroxypyridine derivatives.[11] This could be relevant for developing treatments for diseases associated with oxidative stress.

-

Chemical Probe in Biological Systems: As a well-defined small molecule, 2,4,6-trimethyl-3-hydroxypyridine could be utilized as a chemical probe to study biological pathways and protein-ligand interactions.

Conclusion

2,4,6-Trimethyl-3-hydroxypyridine is a synthetically accessible and chemically versatile molecule. The Hantzsch pyridine synthesis provides a reliable and scalable method for its preparation. Its physicochemical properties and the reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the biological activities of this compound and its derivatives is encouraged to fully explore its therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Modern Chemistry. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ChemBeast. (2026, January 12). Applications of 2-Ethyl-3-hydroxy-6-methylpyridine in Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

Nature. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

-

DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2,4,6-TRIMETHYL PYRIDINE. Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Scientific Imperative for Rigorous Characterization

An In-depth Technical Guide to the Characterization of 2,4,6-Trimethyl-3-hydroxypyridine

This guide provides a comprehensive framework for the definitive characterization of 2,4,6-Trimethyl-3-hydroxypyridine (CAS No. 1123-65-5), a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the following methodologies are presented not as rigid protocols, but as a logical, self-validating workflow. The rationale behind each technique and procedural step is explained to ensure that researchers, scientists, and drug development professionals can adapt and troubleshoot effectively, grounding their work in solid scientific principles.

2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic compound whose utility as a synthetic intermediate is growing.[1][2] Like many functionalized pyridines, its potential applications in medicinal chemistry and materials science are significant.[3][4] The hydroxyl and methyl groups on the pyridine ring offer multiple sites for further functionalization, making it a versatile building block. However, its utility is predicated on the unambiguous confirmation of its structure and purity. The presence of isomeric impurities, residual starting materials, or solvents can drastically alter reaction outcomes, biological activity, and safety profiles.

This document outlines a multi-technique approach to establish the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for subsequent research and development.

Section 1: Core Physicochemical Properties

A foundational step in characterization is the compilation of known physical and chemical properties. This data, summarized in Table 1, serves as the primary reference against which all experimental results will be compared.

Table 1: Physicochemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,4,6-trimethylpyridin-3-ol | PubChem[5] |

| CAS Number | 1123-65-5 | ChemicalBook[6] |

| Molecular Formula | C₈H₁₁NO | PubChem[5] |

| Molecular Weight | 137.18 g/mol | PubChem[5] |

| Appearance | Expected to be an off-white to beige solid | General knowledge |

| Theoretical Elemental Composition | C: 70.04%, H: 8.08%, N: 10.21%, O: 11.66% | Calculated |

Section 2: Synthesis and Purification Strategy

While numerous synthetic routes to substituted hydroxypyridines exist, a common conceptual workflow involves the synthesis of the core heterocycle followed by purification to remove byproducts and unreacted starting materials.[7] A biological approach, for instance, may involve the enzymatic hydroxylation of 2,4,6-trimethylpyridine.[8] A chemical synthesis might involve a multi-step reaction culminating in the formation of the substituted pyridine ring.[7]

Regardless of the route, a robust purification strategy is non-negotiable. This typically involves extraction, followed by crystallization or column chromatography, and is monitored at each stage by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Caption: Generalized workflow for the synthesis and purification of a target compound.

Section 3: Definitive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum provides information on the number and types of atoms, their connectivity, and their spatial arrangement.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Proton (1H): A singlet is expected for the proton at the C5 position. Due to the electron-donating effects of the methyl and hydroxyl groups, this peak should appear relatively upfield for an aromatic proton, likely in the range of δ 6.5-7.0 ppm .

-

Hydroxyl Proton (1H): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It could range from δ 4.5-5.5 ppm or even higher. Deuterium exchange (D₂O shake) would confirm this peak by causing it to disappear.

-

Methyl Protons (9H): Three distinct singlets are expected for the three non-equivalent methyl groups.

-

The C2 and C6 methyl groups are in different environments due to the C3-hydroxyl group. The C2-methyl will be adjacent to the hydroxyl group, while the C6-methyl is adjacent to the nitrogen.

-

Expected shifts: δ 2.2-2.5 ppm . Each peak will integrate to 3H.

-

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.

-

Methyl Carbons (3C): Three distinct signals are expected in the aliphatic region, likely between δ 15-25 ppm .

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~10 mg of the purified, dry sample into a clean NMR tube.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely; gentle vortexing may be required.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a calibrated spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the proposed structure.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet):

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.[9]

-

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the methyl groups.

-

C-H Stretch (sp²): A weaker absorption band above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) for the aromatic C-H bond.

-

C=C and C=N Ring Stretching: Several medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[10]

Protocol for FT-IR Analysis (KBr Method):

-

Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Analysis: Identify the key absorption bands and correlate them to the functional groups of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 137.18 . High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₁NO with high accuracy (calculated exact mass: 137.0841).[5]

-

Key Fragmentation: A prominent fragment would likely be the loss of a methyl group ([M-15]⁺), resulting in a peak at m/z 122 . Other fragmentation patterns could involve the pyridine ring itself. The fragmentation of the related 2,4,6-trimethylpyridine shows a strong molecular ion peak at m/z 121 and a significant fragment at m/z 120.[11][12]

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from any volatile impurities.

-

Ionization: The sample is ionized in the MS source (e.g., using a 70 eV electron beam for EI).

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Analysis: Identify the molecular ion peak and compare the fragmentation pattern to theoretically derived fragments to support the proposed structure.

Section 4: Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Rationale for Method Development: Pyridine derivatives can be analyzed using reversed-phase HPLC.[13][14] A C18 column is a good starting point. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol). An acid additive (e.g., formic or acetic acid) is often used to ensure sharp, symmetrical peaks for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support and protonating the analyte.[13]

Protocol for HPLC Purity Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the analyte).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

-

Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

-

Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Section 5: Complementary Physical Characterization

Melting Point Determination

The melting point is a simple, yet powerful, indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically < 1°C), whereas an impure sample will exhibit a broad and depressed melting range.

Protocol:

-

Load a small amount of the dry, crystalline sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₁₁NO).

Protocol:

-

Submit a small quantity (2-5 mg) of the highly purified and dried sample to a certified analytical laboratory.

-

The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantified.

-

Compare the reported experimental percentages to the theoretical values (see Table 1). A match within ±0.4% is considered confirmation of the elemental composition.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4,6-Trimethyl-3-hydroxypyridine may not be widely available, prudent laboratory practice dictates handling it with care, based on data from similar compounds like 3-hydroxypyridine and 2,4,6-trimethylpyridine (collidine).[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of 2,4,6-Trimethyl-3-hydroxypyridine requires a systematic and orthogonal approach. By combining spectroscopic techniques (NMR, IR, MS) to confirm the molecular structure with chromatographic and physical methods (HPLC, MP, EA) to establish purity and composition, a complete and defensible analytical data package can be generated. This rigorous characterization is the essential foundation upon which all subsequent research, development, and innovation are built.

References

-

PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Retrieved from [Link]

-

Kutanovas, S., et al. (2018). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [Link]

-

Nishimura, T., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1378. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Scifinder. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of CH3CH2COOH⋅⋅⋅2,4,6‐trimethylpyridine H‐bonded complex. Retrieved from [Link]

-

Autech. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chempoint.com [chempoint.com]

- 4. innospk.com [innospk.com]

- 5. 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethyl-3-hydroxypyridine | 1123-65-5 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Hydroxymethyl)pyridine(586-98-1) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. helixchrom.com [helixchrom.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

2,4,6-Trimethyl-3-hydroxypyridine CAS number and identifiers

An In-Depth Technical Guide to 2,4,6-Trimethyl-3-hydroxypyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the pyridine derivative, 2,4,6-trimethyl-3-hydroxypyridine. It delves into its core identifiers, physicochemical properties, synthesis methodologies, and potential applications, grounded in established scientific principles.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. 2,4,6-Trimethyl-3-hydroxypyridine is registered under a unique CAS number, which ensures unambiguous identification in literature and databases.

| Identifier | Value | Source |

| CAS Number | 1123-65-5 | [1][2] |

| IUPAC Name | 2,4,6-trimethylpyridin-3-ol | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Canonical SMILES | CC1=CC(=NC(=C1O)C)C | [1] |

| InChI Key | GWDFAODRANMDFE-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in both chemical and biological systems. The following table summarizes key computed properties for 2,4,6-trimethyl-3-hydroxypyridine, which are vital for applications ranging from reaction condition optimization to computational drug design.

| Property | Value | Unit | Source |

| Molecular Weight | 137.18 | g/mol | [1] |

| Monoisotopic Mass | 137.084063974 | Da | [1] |

| Topological Polar Surface Area | 33.1 | Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 2 | [1] | |

| Rotatable Bond Count | 0 | [1] | |

| XLogP3 | 1.7 | [1] |

Synthesis Methodologies

The synthesis of substituted hydroxypyridines is a field of active research, driven by their utility as building blocks in pharmaceuticals and materials science. Both biocatalytic and traditional organic synthesis routes offer pathways to these valuable scaffolds.

Biocatalytic Synthesis from 2,4,6-Trimethylpyridine

A novel and green approach to synthesizing 2,4,6-trimethylpyridin-3-ol involves the use of whole-cell biocatalysis. This method leverages the enzymatic machinery of microorganisms to perform selective hydroxylation, a transformation that can be challenging to achieve with high regioselectivity using conventional chemical methods.

Causality of Experimental Choice: The use of whole cells, such as resting cells of Rhodococcus jostii, provides a self-contained system where the necessary enzymes and cofactors are present in their native environment. This avoids the need for costly and complex enzyme purification. The choice of a resting-cell suspension ensures that the catalytic activity is decoupled from cell growth, allowing for a more controlled and efficient biotransformation process.[3]

Experimental Protocol: Whole-Cell Biotransformation

-

Cultivation of Biocatalyst: Culture Rhodococcus jostii TMP1 in an appropriate nutrient-rich medium until a desired cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

-

Preparation of Resting Cell Suspension: Resuspend the washed cells in the reaction buffer to a specific optical density or cell dry weight concentration.

-

Biotransformation Reaction:

-

Add the substrate, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), to the resting cell suspension in a reaction vessel.

-

Incubate the mixture under controlled conditions of temperature and agitation to ensure adequate aeration and cell suspension.

-

-

Monitoring and Extraction:

-

Monitor the progress of the reaction over time by taking aliquots and analyzing them using techniques like HPLC or GC-MS.

-

Upon completion, separate the cells from the supernatant by centrifugation.

-

Extract the product, 2,4,6-trimethylpyridin-3-ol, from the supernatant using an appropriate organic solvent.

-

-

Purification: Purify the extracted product using standard chromatographic techniques (e.g., column chromatography) to obtain the final compound with high purity.

Logical Workflow for Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Potential Applications in Drug Discovery and Development

While specific applications of 2,4,6-trimethyl-3-hydroxypyridine are not extensively documented, the broader class of hydroxypyridine derivatives is of significant interest in medicinal chemistry. The structural motif is a key component in numerous bioactive compounds.

-

Scaffold for Bioactive Compounds: The hydroxypyridine core is a versatile scaffold for synthesizing molecules with potential therapeutic activities.[4] The hydroxyl group provides a reactive handle for introducing diverse chemical functionalities through reactions like etherification or esterification, enabling the exploration of a vast chemical space in drug discovery programs.[5]

-

Metalloenzyme Inhibition: Hydroxypyridone (the keto tautomer of hydroxypyridine) structures are excellent metal chelators.[6] This property is exploited in the design of inhibitors for metalloenzymes, where the hydroxypyridine moiety can coordinate with the metal ion in the enzyme's active site, leading to inhibition. This approach has been successful in developing treatments for iron overload and is being explored for anticancer and antimicrobial agents.[6]

-

Pharmaceutical Intermediates: Substituted pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] For example, 3-hydroxypyridine is a key intermediate for cholinergic drugs and herbicides.[7] The specific substitution pattern of 2,4,6-trimethyl-3-hydroxypyridine could offer unique steric and electronic properties to fine-tune the activity and selectivity of target molecules.

Logical Framework for Application Potential

Caption: Relationship between the structure of 2,4,6-trimethyl-3-hydroxypyridine and its potential applications.

Safety and Handling

Specific safety data for 2,4,6-trimethyl-3-hydroxypyridine is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related pyridine derivatives, such as 2,4,6-collidine and 3-hydroxypyridine, until specific toxicological data is established.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Self-Validating Protocol: Always consult the supplier-specific Safety Data Sheet (SDS) before handling any chemical. The absence of comprehensive data necessitates treating the compound as potentially hazardous. Perform a thorough risk assessment before commencing any experimental work.

References

-

PubChem. (n.d.). 2,4,6-Trimethyl-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kutanovas, S., Rutkiene, R., Urbelis, G., & Meškys, R. (n.d.). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. Retrieved from [Link]

-

Loba Chemie. (2016). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Hider, R. C., & Kong, X. (2010). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. MedChemComm, 1(1), 18-27. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethyl-3-hydroxypyridine | 1123-65-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempoint.com [chempoint.com]

Physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine

Introduction: The Strategic Value of Substituted Hydroxypyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as foundational frameworks for a multitude of therapeutic agents.[1][2] Among these, the 3-hydroxypyridine motif is particularly noteworthy due to its unique electronic properties, capacity for hydrogen bonding, and versatile reactivity. This guide focuses on a specific, strategically substituted derivative: 2,4,6-trimethyl-3-hydroxypyridine.

The introduction of methyl groups at the 2, 4, and 6 positions sterically hinders the nitrogen atom and electronically modifies the pyridine ring, influencing the compound's pKa, nucleophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices that can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the core physicochemical properties of 2,4,6-trimethyl-3-hydroxypyridine, offering insights into its synthesis, characterization, and potential applications for researchers in pharmacology and materials science.

Molecular Structure and Identification

A clear understanding of a compound's identity is the bedrock of all subsequent research. The structural and naming conventions for 2,4,6-trimethyl-3-hydroxypyridine are outlined below.

Figure 1: Chemical structure of 2,4,6-trimethylpyridin-3-ol.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,4,6-trimethylpyridin-3-ol | PubChem[3] |

| CAS Number | 1123-65-5 | ChemicalBook[4] |

| Molecular Formula | C₈H₁₁NO | PubChem[3] |

| Molecular Weight | 137.18 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CC(=NC(=C1O)C)C | PubChem[3] |

| InChI Key | GWDFAODRANMDFE-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

Experimental data for 2,4,6-trimethyl-3-hydroxypyridine is not widely published. Therefore, we present its computed properties alongside the well-documented experimental data for its parent non-hydroxylated analog, 2,4,6-trimethylpyridine (also known as collidine), to provide a scientifically grounded basis for estimation and comparison. The addition of a hydroxyl group is expected to significantly increase the melting point and boiling point due to hydrogen bonding, and alter its solubility profile and pKa.

Table 2: Physical and Chemical Properties | Property | 2,4,6-Trimethyl-3-hydroxypyridine | 2,4,6-Trimethylpyridine (Collidine) | Rationale for Comparison | | :--- | :--- | :--- | :--- | | Physical State | Solid (Predicted) | Liquid | The -OH group introduces strong intermolecular hydrogen bonding, favoring a solid state at room temperature. | | Melting Point | Not available | -43 to -46 °C |[5][6][7][8][9][10] | Expected to be significantly higher than collidine due to hydrogen bonding. | | Boiling Point | Not available | 170.4 - 172 °C |[5][6][7][9][10][11] | Expected to be significantly higher than collidine. | | Density | Not available | ~0.917 g/mL at 25 °C |[7][9][10] | Likely to be higher due to the heavier oxygen atom and potentially more efficient crystal packing. | | pKa (of conjugate acid) | Not available | 7.43 |[10][11][12] | The electron-donating methyl groups and the electron-withdrawing hydroxyl group will both influence basicity. The net effect requires experimental determination but may be slightly lower than collidine. | | Water Solubility | Not available | 35 g/L at 20 °C |[10][11] | The polar hydroxyl group should enhance water solubility compared to collidine. | | Solubility (Organic) | Soluble in polar organic solvents (Predicted) | Soluble in methanol, ethanol, ether, chloroform, benzene, toluene |[6][11] | Expected to be soluble in alcohols, DMSO, and DMF, with potentially lower solubility in non-polar solvents like hexane. | | logP (Octanol/Water) | 1.7 (Computed) | 1.88 - 1.9 (Experimental) |[5][11] | The computed value suggests it remains a relatively lipophilic molecule, a key parameter for drug-likeness. |

Chemical Properties and Reactivity

Tautomerism: The Hydroxy-Pyridone Equilibrium

A critical chemical feature of hydroxypyridines is their ability to exist in tautomeric forms. While 2- and 4-hydroxypyridines predominantly exist as their pyridone tautomers, 3-hydroxypyridine presents a more complex equilibrium. It cannot form a neutral keto tautomer but can exist as a zwitterionic pyridone form, particularly in polar solvents.[13][14][15]

The trimethyl-substituted derivative is expected to follow this principle. The equilibrium between the neutral phenol form and the zwitterionic pyridone form is crucial as the two tautomers exhibit different chemical properties, including aromaticity, dipole moment, and hydrogen bonding capabilities, which in turn affect their biological activity and formulation characteristics.[14]

Figure 2: Tautomeric equilibrium of 2,4,6-trimethyl-3-hydroxypyridine. Note: Generic structures used for illustration.

The electron-donating nature of the three methyl groups increases the electron density in the pyridine ring, which can influence the basicity of the nitrogen and the acidity of the hydroxyl proton, thereby shifting this equilibrium. Researchers must consider the solvent system used in experiments, as this will dictate the dominant tautomeric form.

Reactivity Profile

-

Nucleophilicity: The parent 3-hydroxypyridine can act as a nucleophile through either the hydroxyl oxygen or the ring nitrogen. The steric hindrance from the methyl groups at the 2 and 6 positions in 2,4,6-trimethyl-3-hydroxypyridine will significantly diminish the reactivity of the nitrogen atom, making reactions with electrophiles more likely to occur at the less-hindered hydroxyl group (O-alkylation, O-acylation).

-

Basicity: The parent amine, 2,4,6-trimethylpyridine, is well-known as a non-nucleophilic, sterically hindered base used in organic synthesis to quench acids without interfering with electrophilic centers.[12] While the hydroxyl group reduces the basicity compared to collidine, 2,4,6-trimethyl-3-hydroxypyridine can still function as a mild base.

-

Oxidation: The methyl groups can be oxidized under strong conditions. For instance, oxidation of 2,4,6-trimethylpyridine with potassium permanganate yields 2,4,6-pyridinetricarboxylic acid.[12] Similar reactivity can be expected for the hydroxylated derivative, though the hydroxyl group may require protection.

Synthesis and Characterization

Biocatalytic Synthesis

A novel and green approach to synthesizing 2,4,6-trimethylpyridin-3-ol involves the bioconversion of 2,4,6-trimethylpyridine using whole-cell catalysis.

Protocol: Synthesis via Rhodococcus jostii TMP1 [16]

-

Rationale: This method leverages the enzymatic machinery of microorganisms to perform selective hydroxylation of the aromatic ring, a transformation that can be challenging to achieve with high regioselectivity using traditional chemical methods.

-

Culture Preparation: Cultivate Rhodococcus jostii TMP1 in a suitable nutrient broth until a desired cell density is reached.

-

Cell Harvesting: Centrifuge the culture to harvest the cells. Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium.

-

Biotransformation: Resuspend the washed cells in the same buffer to a specific optical density. Add 2,4,6-trimethylpyridine (the substrate) to the cell suspension.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Isolation: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the organic extract and purify the resulting crude product using column chromatography on silica gel to yield pure 2,4,6-trimethylpyridin-3-ol.

Figure 3: Workflow for the biocatalytic synthesis and subsequent characterization of 2,4,6-trimethyl-3-hydroxypyridine.

Spectroscopic Characterization

The definitive identification of the synthesized compound relies on a combination of spectroscopic methods.

Protocol: Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show:

-

A singlet for the aromatic proton at the 5-position.

-

Three distinct singlets for the three methyl groups (at positions 2, 4, and 6), with chemical shifts influenced by their position relative to the nitrogen and hydroxyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will show eight distinct carbon signals:

-

Five aromatic carbon signals (C2-C6), with the C3 carbon bearing the hydroxyl group shifted significantly downfield.

-

Three signals for the methyl carbons.

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

-

Acquire the spectrum using a KBr pellet or as a thin film. Key expected absorptions include:

-

A broad O-H stretching band around 3200-3400 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

-

C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

A strong C-O stretching band around 1200-1250 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the molecular weight and information about the fragmentation pattern, confirming the molecular formula.

-

Using electrospray ionization (ESI), the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 138.09.

-

Applications in Drug Discovery and Research

The 2,4,6-trimethyl-3-hydroxypyridine scaffold is a valuable starting point for the synthesis of more complex molecules. The strategic placement of the methyl groups provides steric shielding, which can prevent unwanted metabolism at the adjacent positions, a common strategy in drug design to increase a compound's half-life.

A recent study on selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma utilized a closely related core, 6-amino-2,4,5-trimethylpyridin-3-ol.[3] This highlights the utility of the trimethylpyridinol scaffold as a privileged structure for kinase inhibitor design. The hydroxyl group serves as a key handle for further functionalization, allowing for the construction of compound libraries to probe structure-activity relationships (SAR).

Conclusion

2,4,6-trimethyl-3-hydroxypyridine is a compound with significant untapped potential. While detailed experimental data remains to be broadly published, its properties can be reliably inferred from its structure and comparison to well-characterized analogs. Its unique combination of a hindered pyridine core and a reactive hydroxyl group makes it an attractive building block for medicinal chemists. The development of efficient biocatalytic routes for its synthesis further enhances its accessibility for research and development. This guide provides a foundational understanding for scientists looking to exploit the strategic advantages of this promising heterocyclic scaffold.

References

-

2,4,6-Trimethylpyridine. (n.d.). In mVOC 4.0. Retrieved January 15, 2026, from [Link]

-

Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

-

2,4,6-trimethyl pyridine, 108-75-8. (n.d.). In The Good Scents Company. Retrieved January 15, 2026, from [Link]

-

2,4,6-Trimethylpyridine. (n.d.). In Merck Index. Retrieved January 15, 2026, from [Link]

-

H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

-

2,4,6-Trimethylpyridine | C8H11N | CID 7953. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

Kutanovas, S., et al. (2017). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate. [Link]

-

2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0245808). (n.d.). In NP-MRD. Retrieved January 15, 2026, from [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). In ChemTube3D. Retrieved January 15, 2026, from [Link]

-

2,4,6-trimethylpyridine. (n.d.). In Stenutz. Retrieved January 15, 2026, from [Link]

-

2,4,6-Collidine (2,4,6-Trimethylpyridine). (n.d.). In Chemical Point. Retrieved January 15, 2026, from [Link]

-

Pyridine, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Pyridine, 2,4,6-trimethyl-, hydrochloride. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Pyridine, 2,4,6-trimethyl-, hydrochloride | C8H12ClN | CID 519418. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). In ResearchGate. Retrieved January 15, 2026, from [Link]

-

2,4,6-Trimethyl pyridine - Optional[ATR-IR] - Spectrum. (n.d.). In SpectraBase. Retrieved January 15, 2026, from [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010, February 11). YouTube. [Link]

- Preparation method for 2,4,6-trimethyl pyridine. (2012).

-

2,4,6-TRIMETHYL PYRIDINE. (n.d.). In Loba Chemie. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health. [Link]

-

Pyridine, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved January 15, 2026, from [Link]

-

2,4,6-Trimethylpyridine. (n.d.). In ChemBK. Retrieved January 15, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 5. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]

- 6. 2,4,6-Trimethylpyridine [drugfuture.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. 99%, liquid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. 108-75-8 CAS | 2,4,6-TRIMETHYL PYRIDINE | Laboratory Chemicals | Article No. 00354 [lobachemie.com]

- 10. chembk.com [chembk.com]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Mechanism of 2,4,6-Trimethyl-3-hydroxypyridine

Executive Summary

2,4,6-Trimethyl-3-hydroxypyridine, a synthetic derivative of 3-hydroxypyridine, is a compound of significant interest in pharmacology and drug development due to its potent antioxidant, antihypoxic, and membrane-protective properties.[1] Widely known as Mexidol or Emoxypine, its efficacy is rooted in a multifaceted mechanism of action that addresses the detrimental effects of oxidative stress, a key pathological factor in conditions like ischemic stroke, neurodegenerative diseases, and myocardial infarction.[1][2] This guide provides a detailed exploration of the core antioxidant mechanisms of 2,4,6-Trimethyl-3-hydroxypyridine, delineates its structure-activity relationship, and presents standardized experimental protocols for the rigorous evaluation of its antioxidant capacity. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's protective actions.

Introduction: The Significance of 2,4,6-Trimethyl-3-hydroxypyridine

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a primary driver of cellular damage.[3][4] ROS can inflict damage on crucial biomolecules, including lipids, proteins, and DNA, leading to impaired cellular function and contributing to a wide array of diseases.[3]

2,4,6-Trimethyl-3-hydroxypyridine has emerged as a powerful therapeutic agent capable of mitigating this damage.[5][6] Its chemical architecture, featuring a 3-hydroxypyridine core, enables it to function as a highly effective inhibitor of free-radical oxidation.[1][2][7] The molecule's therapeutic profile is further enhanced when formulated as a succinate salt (Emoxypine Succinate or Mexidol), as the succinate component participates in the Krebs cycle, supporting cellular energy metabolism, particularly under hypoxic conditions.[1][2] This dual-action profile—direct antioxidant defense and metabolic support—makes it a compelling candidate for treating pathologies where oxidative stress and energy depletion are central.[1][2]

Structure-Activity Relationship: The Chemical Basis of Antioxidant Action

The antioxidant prowess of 2,4,6-Trimethyl-3-hydroxypyridine is intrinsically linked to its chemical structure. The key functional group responsible for its activity is the hydroxyl (-OH) group positioned at the 3rd position of the pyridine ring.

Caption: Chemical structure of 2,4,6-Trimethyl-3-hydroxypyridine.[8]

The phenolic hydroxyl group is the primary site of action. Its ability to donate a hydrogen atom to a free radical is the cornerstone of the molecule's scavenging capacity. Theoretical studies using density functional theory (DFT) confirm that the O-H bond dissociation enthalpy (BDE) is the lowest among all C-H and O-H bonds in the molecule, making hydrogen atom transfer (HAT) the most energetically favorable antioxidant mechanism in apolar environments.[9] The electron-donating methyl groups on the pyridine ring further stabilize the resulting phenoxyl radical, enhancing its antioxidant efficacy.

Core Antioxidant Mechanisms

The protective effects of 2,4,6-Trimethyl-3-hydroxypyridine are exerted through a combination of direct and indirect mechanisms.

Direct Free Radical Scavenging

The principal mechanism is the direct neutralization of harmful free radicals. This is achieved primarily through a Hydrogen Atom Transfer (HAT) pathway.[9][10]

Mechanism: A free radical (R•) abstracts the hydrogen atom from the hydroxyl group of the hydroxypyridine molecule (ArOH), resulting in the formation of a stable, non-radical species (RH) and a resonance-stabilized aryloxyl radical (ArO•). This action effectively terminates the radical chain reaction.

ArOH + R• → ArO• + RH

This direct scavenging is crucial for neutralizing highly reactive species like peroxyl (ROO•) and hydroxyl (•OH) radicals.[11]

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Inhibition of Lipid Peroxidation

One of the most damaging processes initiated by oxidative stress is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and function.[1][3][12] 2,4,6-Trimethyl-3-hydroxypyridine is a potent inhibitor of this process.[1][13]

It acts as a chain-breaking antioxidant by intercepting lipid peroxyl radicals (LOO•), thereby preventing the propagation of the peroxidation cascade.[1][2] Furthermore, it has demonstrated membrane-protective properties by influencing the lipid composition of cell membranes, which helps to stabilize them and preserve their structural and functional integrity.[1][13]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, 2,4,6-Trimethyl-3-hydroxypyridine also exerts indirect antioxidant effects by positively modulating the body's own defense systems. Studies have shown that it can increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5][7][13] These enzymes are critical for detoxifying endogenous ROS. For example, SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then neutralized by catalase and GPx.[5][7][13]

Metal Ion Chelation

Certain 3-hydroxypyridine derivatives are also known to be effective chelators of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[5][11][14] By binding these pro-oxidant metals, they prevent their participation in Fenton-type reactions, which generate the highly destructive hydroxyl radical.[11] This chelating ability provides an additional, preventative layer of antioxidant protection.[5][6][15]

Experimental Protocols for Efficacy Assessment

To quantify the antioxidant capacity of 2,4,6-Trimethyl-3-hydroxypyridine, a series of standardized in vitro and cell-based assays are employed. Each protocol is designed to probe a specific aspect of its antioxidant mechanism.

In Vitro Assay: DPPH Radical Scavenging Activity

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[16][17] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[16][17][18]

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,4,6-Trimethyl-3-hydroxypyridine in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The DPPH solution should be freshly made and protected from light.[17][18]

-

Reaction Setup: In a 96-well microplate, add serial dilutions of the test compound to the wells. Add a fixed volume of the DPPH working solution to each well.[16][17]

-

Controls: Include a positive control (a known antioxidant like Ascorbic Acid or Trolox) and a blank control (solvent + DPPH solution).[17]

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[16][18]

-

Measurement: Measure the absorbance of each well at the characteristic wavelength of DPPH, typically around 517 nm, using a microplate spectrophotometer.[16][17][18]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Caption: Experimental workflow for the DPPH assay.

Ex Vivo Assay: Thiobarbituric Acid Reactive Substances (TBARS) for Lipid Peroxidation

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process.[12][19][20]

Methodology:

-

Sample Preparation: Homogenize a biological sample (e.g., tissue homogenate, cell lysate) with and without the test compound (2,4,6-Trimethyl-3-hydroxypyridine). Induce lipid peroxidation using an agent like CuCl₂ or FeSO₄.[12]

-

Reaction: Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and stop the reaction. Centrifuge to collect the supernatant.

-

TBA Reaction: Add thiobarbituric acid (TBA) solution to the supernatant. Heat the mixture at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.[12]

-

Measurement: After cooling, measure the absorbance of the MDA-TBA adduct spectrophotometrically at approximately 532 nm.[12]

-

Quantification: Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[3][12] A reduction in the absorbance of the sample treated with the test compound compared to the untreated, induced sample indicates inhibition of lipid peroxidation.

Table 1: Summary of Antioxidant Assessment Methods

| Assay Name | Principle | Measured Endpoint | Primary Mechanism Assessed |

| DPPH Assay | Neutralization of the stable DPPH radical by hydrogen/electron donation.[16][17] | Decrease in absorbance at ~517 nm.[17] | Direct Radical Scavenging (HAT/SET) |

| TBARS Assay | Reaction of malondialdehyde (MDA), a lipid peroxidation product, with thiobarbituric acid (TBA).[12][20] | Absorbance of the MDA-TBA adduct at ~532 nm.[12] | Inhibition of Lipid Peroxidation |

Conclusion and Future Directions

2,4,6-Trimethyl-3-hydroxypyridine stands out as a synthetic antioxidant with a robust and multifaceted mechanism of action. Its ability to directly scavenge free radicals, potently inhibit lipid peroxidation, and modulate endogenous antioxidant defenses provides a comprehensive shield against oxidative damage.[1][2][13] The well-defined structure-activity relationship, centered on the reactive 3-hydroxyl group, offers a clear basis for its efficacy.

Future research should continue to explore its application in complex disease models, particularly in neurodegenerative and cardiovascular disorders where oxidative stress is a critical component. Further investigation into its long-term effects on the enzymatic antioxidant network and its potential synergistic effects when combined with other therapeutic agents could unveil new avenues for its clinical use. The protocols outlined herein provide a standardized framework for the continued evaluation and characterization of this promising protective agent.

References

- The Science Behind Mexidol: Unpacking the Benefits of Emoxypine Succin

- Emoxypine - Wikipedia. Wikipedia.

- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC - NIH.

- TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. Cell Biolabs, Inc..

- TBARS - Wikipedia. Wikipedia.

- TBARS Parameter™ Kit for Measuring Oxid

- TBARS Malondialdehyde Oxidative Stress Assay - Ethos Biosciences. Ethos Biosciences.

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn.

- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. BenchChem.

- Understanding the Pharmacological Profile of Emoxypine Succin

- Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC - PubMed Central.

- An overview of the mechanism of action of Emoxypine and its succinate derivative.

- DPPH Radical Scavenging Assay - MDPI. MDPI.

- Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC - PubMed Central.

- Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment - Royal Society Publishing. The Royal Society.

- [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed.

- Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - NIH.

- Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - ResearchGate.

- Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - RSC Publishing. Royal Society of Chemistry.

- Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays - Benchchem. BenchChem.

- 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem.

- Free radical scavenging properties of pyrimidine derivatives - PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ethosbiosciences.com [ethosbiosciences.com]

- 4. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trimethyl-3-hydroxypyridine | C8H11NO | CID 147625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emoxypine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 19. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 20. TBARS - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4,6-Trimethyl-3-hydroxypyridine as a Precursor in Organic Synthesis

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] Within this vast chemical space, 2,4,6-trimethyl-3-hydroxypyridine emerges as a highly valuable, polysubstituted precursor. Its specific arrangement of an activating hydroxyl group and three methyl groups on the pyridine core offers a nuanced platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications, tailored for researchers, scientists, and drug development professionals. We will delve into both established chemical principles and cutting-edge biocatalytic methods, providing field-proven insights and detailed experimental protocols to empower your next synthetic endeavor.

Core Molecular Profile and Physicochemical Properties

2,4,6-Trimethyl-3-hydroxypyridine, also known by its IUPAC name 2,4,6-trimethylpyridin-3-ol, is a crystalline solid whose utility is anchored in its distinct structural features.[3] The strategic placement of electron-donating methyl groups and a nucleophilic hydroxyl function dictates its reactivity and potential as a synthetic intermediate.

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source |

| IUPAC Name | 2,4,6-trimethylpyridin-3-ol | PubChem[3] |

| CAS Number | 1123-65-5 | PubChem[3] |

| Molecular Formula | C₈H₁₁NO | PubChem[3] |

| Molecular Weight | 137.18 g/mol | PubChem[3] |

| Appearance | Crystalline solid | General Knowledge |

| pKa | 7.43 (of parent 2,4,6-collidine) | Wikipedia[4] |

| Key Spectroscopic Data | NMR, IR, and MS data are available for verification of structure. | General Knowledge |

Note: The pKa value is for the conjugate acid of the parent compound, 2,4,6-trimethylpyridine (collidine), and serves as a useful reference for the basicity of the pyridine nitrogen.

A critical aspect of hydroxypyridines is the potential for tautomerism. While 2-hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone forms, 3-hydroxypyridines do not form a stable keto tautomer.[5] This locks the hydroxyl group's functionality, ensuring it behaves predictably as a phenol-like nucleophile, a key attribute for its role as a precursor.

Strategic Synthesis of the Precursor

Access to this valuable precursor can be achieved through several routes, including classical organic synthesis and modern biocatalytic methods that offer a greener footprint.

Chemical Synthesis Pathways

The traditional synthesis of the core 2,4,6-trimethylpyridine (collidine) structure is often accomplished via the Hantzsch pyridine synthesis.[4] This involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (acetaldehyde), and an ammonia source.

Subsequent hydroxylation of the C-3 position of the pre-formed collidine ring is a more challenging step. Direct electrophilic hydroxylation can be difficult due to the high reactivity of the ring and potential for side reactions. A more controlled, modern approach involves electrochemical C-H hydroxylation. This technique, often performed in a continuous flow reactor, can hydroxylate electron-rich arenes and heterocycles with high regioselectivity.[6] The process typically uses a graphite or platinum anode and a supporting electrolyte system, such as trifluoroacetic acid (TFA) and a non-nucleophilic base like 2,6-lutidine, to facilitate the reaction.[6]

Biocatalytic Synthesis: A Green Chemistry Approach

A highly attractive and sustainable method for synthesizing 2,4,6-trimethyl-3-hydroxypyridine is through whole-cell biocatalysis.[7] This approach leverages the inherent enzymatic machinery of microorganisms to perform selective oxidations under mild, aqueous conditions. Specifically, resting cells of Rhodococcus jostii TMP1 have been shown to efficiently convert 2,4,6-trimethylpyridine directly into 2,4,6-trimethyl-3-hydroxypyridine.[7]

The causality behind this choice of methodology is rooted in efficiency and selectivity. Chemical hydroxylation of a polysubstituted, activated pyridine ring can lead to a mixture of products and require harsh reagents. In contrast, the monooxygenase enzymes within Rhodococcus can exhibit remarkable regioselectivity, targeting a specific C-H bond for oxidation, thus minimizing byproduct formation and simplifying purification.[8][9] This method represents a significant advancement, aligning with the principles of green chemistry by reducing waste and avoiding hazardous reagents.[10]

Caption: Workflow for the biocatalytic synthesis of 2,4,6-trimethyl-3-hydroxypyridine.

Core Reactivity and Synthetic Utility

The synthetic power of 2,4,6-trimethyl-3-hydroxypyridine stems from two primary reactive sites: the phenolic hydroxyl group and the activated pyridine ring.

Transformations of the Hydroxyl Group

The C-3 hydroxyl group behaves as a potent nucleophile, enabling a suite of high-yield transformations.

-

O-Alkylation and O-Acylation: Standard Williamson ether synthesis or esterification conditions can be used to introduce a vast array of alkyl or acyl groups. This is fundamental for modifying the molecule's steric and electronic properties or for installing protecting groups.

-

Conversion to Triflates for Cross-Coupling: A cornerstone of modern pyridine functionalization is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. This transforms the oxygen into an excellent leaving group, enabling powerful palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This two-step sequence (triflation followed by cross-coupling) is arguably the most robust method for forming new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

Reactions Involving the Pyridine Ring

The pyridine ring, enriched by four electron-donating groups (three methyl, one hydroxyl), is activated towards electrophilic substitution. However, the primary utility often lies in leveraging the existing substituents to build molecular complexity. For instance, derivatives of this scaffold, such as 6-amino-2,4,5-trimethylpyridin-3-ol, have been synthesized and serve as key intermediates for creating libraries of bioactive compounds.[11] In these cases, the precursor's core structure is modified, for example, through Buchwald-Hartwig amination at a halogenated position, to generate new analogs with therapeutic potential.[11]

Caption: Key reaction pathways originating from 2,4,6-trimethyl-3-hydroxypyridine.

Application in Drug Discovery and Medicinal Chemistry

The trimethyl-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][12] Its derivatives have been investigated for a range of therapeutic applications.